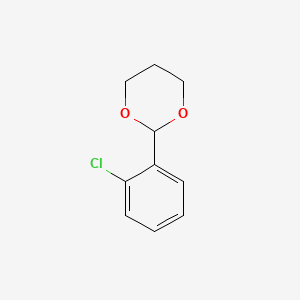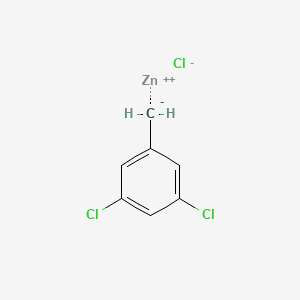
3,5-Dichlorobenzylzincchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a zinc chloride moiety attached to the benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzylzincchloride typically involves the reaction of 3,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dichlorobenzyl chloride+Zn→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a substituted benzene derivative with the desired functional group.
Aplicaciones Científicas De Investigación
3,5-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of intermediates for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichlorobenzylzincchloride in chemical reactions involves the transfer of the benzyl group to a substrate, facilitated by the zinc chloride moiety. The zinc acts as a Lewis acid, stabilizing the transition state and enhancing the reactivity of the benzyl group. This allows for efficient formation of carbon-carbon bonds in coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzylmagnesiumchloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dichlorobenzylboronic acid: Contains a boronic acid group instead of zinc chloride.
3,5-Dichlorobenzylaluminumchloride: Contains aluminum instead of zinc.
Uniqueness
3,5-Dichlorobenzylzincchloride is unique due to its specific reactivity profile and the stability provided by the zinc chloride moiety. This makes it particularly useful in cross-coupling reactions where other organometallic reagents may not perform as effectively.
Propiedades
Fórmula molecular |
C7H5Cl3Zn |
|---|---|
Peso molecular |
260.8 g/mol |
Nombre IUPAC |
zinc;1,3-dichloro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
RKQJHOLYOPZDBB-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


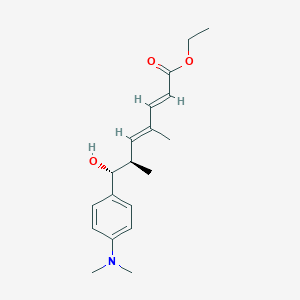
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
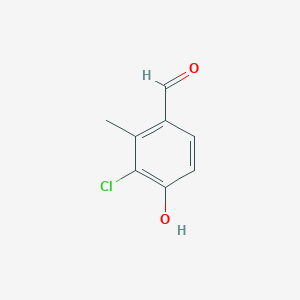
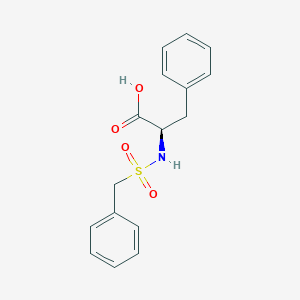
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
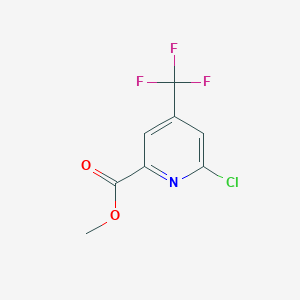
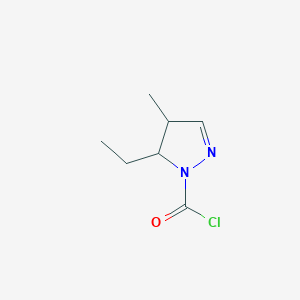
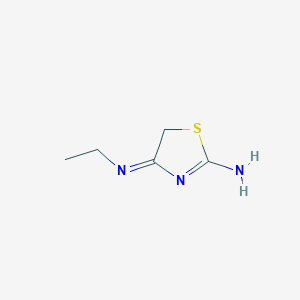
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
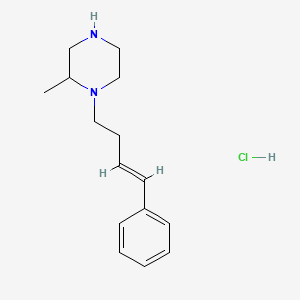
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
